molecular formula C20H17F6N5O2 B2776945 N-(3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-3,5-bis(trifluoromethyl)benzamide CAS No. 1052605-20-5

N-(3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-3,5-bis(trifluoromethyl)benzamide

Cat. No.: B2776945
CAS No.: 1052605-20-5
M. Wt: 473.379
InChI Key: ANBMVVKUSKSRTO-UHFFFAOYSA-N
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Description

N-(3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-3,5-bis(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C20H17F6N5O2 and its molecular weight is 473.379. The purity is usually 95%.
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Biological Activity

N-(3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-3,5-bis(trifluoromethyl)benzamide is a complex organic compound with significant potential in medicinal chemistry. Its structure features a pyrazole ring and a dihydropyrimidine moiety, which are known for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This article reviews the biological activities associated with this compound based on various studies and findings.

Chemical Structure and Properties

The compound can be represented by the following molecular formula and structure:

PropertyValue
Molecular FormulaC17H18F6N4O
Molecular Weight413.48 g/mol
LogP4.0256
Polar Surface Area71.971 Ų
Hydrogen Bond Acceptors6
Hydrogen Bond Donors2

The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in disease pathways. The presence of trifluoromethyl groups enhances lipophilicity, potentially improving the bioavailability of the compound. The dihydropyrimidine and pyrazole moieties are known to interact with enzymes and receptors involved in inflammatory responses and cancer progression.

Biological Activities

1. Anticancer Activity

Research has indicated that similar compounds within the pyrazole family exhibit significant anticancer properties. For instance, derivatives have shown potent inhibitory effects on tumor cell lines such as MCF-7 (breast cancer) with IC50 values as low as 0.08 µM . The mechanism often involves the inhibition of key signaling pathways that promote cell proliferation and survival.

2. Anti-inflammatory Properties

Studies have demonstrated that compounds with similar structures can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation . For example, a series of pyrazole derivatives showed promising anti-inflammatory activity by reducing the production of pro-inflammatory cytokines in vitro and in vivo models.

3. Antimicrobial Activity

The antimicrobial potential of pyrazole derivatives has been well-documented. Compounds similar to this compound have shown efficacy against various bacterial strains, likely due to their ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways.

Case Studies

Case Study 1: Anticancer Efficacy

In a study published in the International Journal of Pharmaceutics, researchers evaluated the anticancer effects of a related pyrazole derivative on human cancer cell lines. The compound demonstrated an IC50 value of 0.07 µM against EGFR, comparable to established treatments like erlotinib .

Case Study 2: Anti-inflammatory Mechanism

Another study explored the anti-inflammatory effects of pyrazole derivatives in a murine model of arthritis. The compounds significantly reduced paw swelling and inflammatory markers such as TNF-alpha and IL-6 . This suggests that this compound could be beneficial in treating inflammatory diseases.

Properties

IUPAC Name

N-[5-methyl-2-(6-oxo-4-propyl-1H-pyrimidin-2-yl)pyrazol-3-yl]-3,5-bis(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17F6N5O2/c1-3-4-14-9-16(32)29-18(27-14)31-15(5-10(2)30-31)28-17(33)11-6-12(19(21,22)23)8-13(7-11)20(24,25)26/h5-9H,3-4H2,1-2H3,(H,28,33)(H,27,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANBMVVKUSKSRTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)NC(=N1)N2C(=CC(=N2)C)NC(=O)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17F6N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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